molecular formula C24H25NO5 B2811278 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid CAS No. 2503202-47-7

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid

Cat. No.: B2811278
CAS No.: 2503202-47-7
M. Wt: 407.466
InChI Key: XSGVESBLDAPUMH-UHFFFAOYSA-N
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Description

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid is a complex organic compound with the molecular formula C24H25NO5 and a molecular weight of 407.47 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]propanoic acid
  • 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]butanoic acid

Uniqueness

Compared to similar compounds, 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in specialized applications .

Properties

IUPAC Name

2-[7-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVESBLDAPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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